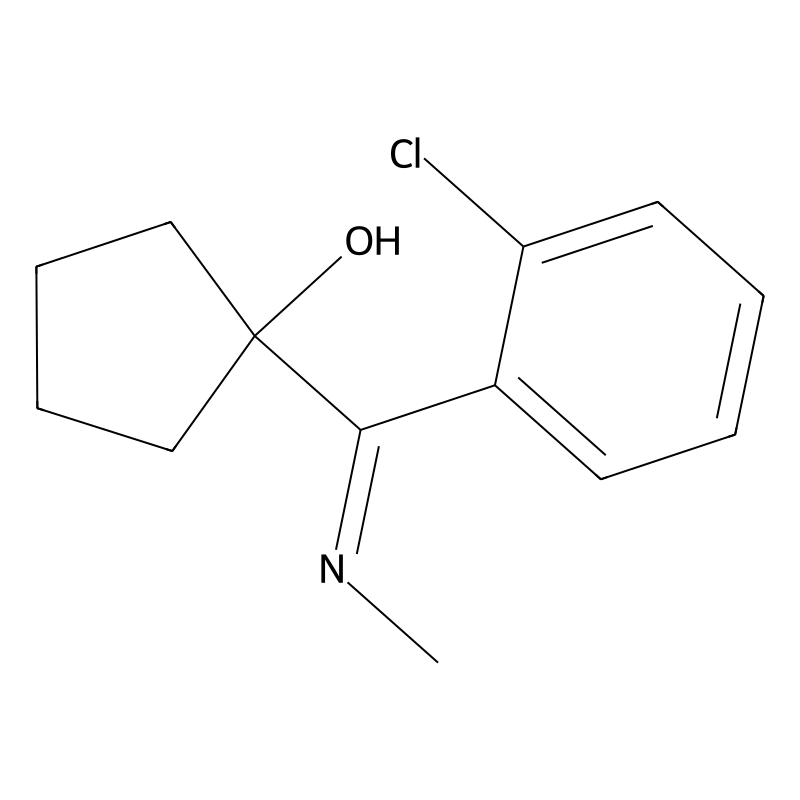

1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anesthetic Pharmacology

Specific Scientific Field: Anesthetic pharmacology focuses on understanding and developing drugs that induce anesthesia, leading to loss of sensation and consciousness during medical procedures.

Application Summary: 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol serves as an essential intermediate in the synthesis of ketamine, a widely used anesthetic. Ketamine is known for its rapid onset and unique properties, making it valuable in both human and veterinary medicine.

Experimental Procedures:Synthesis: Researchers synthesize 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol using appropriate chemical reactions.

Conversion to Ketamine: The compound is then converted into ketamine by dissolving it in a suitable high-boiling point solvent (e.g., ethanol) and heating. No additional chemicals are required for this conversion.

Results and Outcomes: The successful synthesis of ketamine from 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol leads to a potent anesthetic agent. Ketamine is used in surgical procedures, pain management, and as an alternative to opioids. Its dissociative effects and minimal respiratory depression make it particularly valuable in emergency medicine and pediatric anesthesia .

Analytical Chemistry

Specific Scientific Field: Analytical chemistry involves the study of methods and techniques to identify, quantify, and characterize chemical compounds.

Application Summary: Researchers use 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol as a reference material in analytical laboratories. It aids in the development and validation of analytical methods for detecting and quantifying ketamine and related compounds.

Experimental Procedures:Calibration Standards: Scientists prepare calibration standards containing known concentrations of 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol.

Instrumental Analysis: High-performance liquid chromatography (HPLC), gas chromatography (GC), or mass spectrometry (MS) techniques are employed to analyze samples containing ketamine and its impurities.

Results and Outcomes: Accurate quantification of ketamine in pharmaceutical formulations, biological samples, or seized materials ensures drug quality control, forensic investigations, and compliance with regulatory standards .

Forensic Toxicology

Specific Scientific Field: Forensic toxicology examines the presence of drugs and toxins in biological samples for legal and investigative purposes.

Application Summary: 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol is relevant in forensic toxicology due to its role as a precursor to ketamine. Detecting this compound in biological matrices helps identify ketamine abuse or exposure.

Experimental Procedures:Sample Extraction: Biological samples (e.g., urine, blood) are extracted using appropriate methods.

Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) detects 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol and its metabolites.

Results and Outcomes: Identification of this compound assists in assessing ketamine use, overdose cases, and drug-related fatalities .

1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol is a chemical compound with the molecular formula C₁₃H₁₆ClNO and a molar mass of 237.73 g·mol⁻¹. It is an important intermediate in the synthesis of ketamine, a widely used anesthetic that has gained attention for its recreational misuse. The compound is not pharmacologically active by itself but can be readily converted into ketamine through simple chemical processes involving heating in a suitable solvent .

The primary reaction involving 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol is its conversion into ketamine. This process typically requires dissolving the compound in a high-boiling point solvent and heating it, which facilitates the transformation without the need for additional reagents .

Reaction Overview- Starting Compound: 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol

- Reagents: High-boiling point solvent (e.g., dimethyl sulfoxide)

- Conditions: Heating

- Product: Ketamine

While 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol itself does not exhibit significant biological activity, its derivative, ketamine, has various pharmacological effects. Ketamine acts primarily as an NMDA receptor antagonist and is utilized in both human and veterinary medicine for its anesthetic properties. Additionally, ketamine has been studied for its rapid antidepressant effects and potential use in treating mood disorders .

The synthesis of 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol typically involves multi-step organic reactions, often starting from simpler precursors.

Common Synthesis Steps- Formation of Benzimidazole Derivative: The initial step may involve the synthesis of a benzimidazole derivative that contains the chloro and methyl substituents.

- Cyclization: The benzimidazole derivative is then cyclized with cyclopentanol to form the final product.

- Purification: The crude product is purified through recrystallization or chromatography.

This compound can also be synthesized using variations of existing methods for producing ketamine, reflecting its role as an intermediate .

Several compounds share structural or functional similarities with 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol, particularly those involved in the synthesis of ketamine or related substances.

| Compound Name | Structure Similarity | Uses |

|---|---|---|

| Ketamine | Direct derivative | Anesthetic, antidepressant |

| Norketamine | Structural analog | Active metabolite of ketamine |

| 2-(2-Chlorophenyl)-2-nitrocyclohexanone | Precursor to norketamine | Potential illicit synthesis |

Uniqueness

1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol is unique due to its specific role as an intermediate in ketamine synthesis and its legal status as a non-controlled substance despite being linked to illicit drug production. Its structure allows for straightforward conversion into a clinically significant compound without requiring complex reagents or conditions .

XLogP3

UNII

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H411 (50%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard